3-(Hydroxymethyl)-6-methyl-4-quinolinol

NNMT inhibition Epigenetics Metabolic disease

3-(Hydroxymethyl)-6-methyl-4-quinolinol is a synthetic quinoline derivative featuring a hydroxymethyl group at the 3-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. It belongs to the 4-quinolinol (4-hydroxyquinoline) class, a privileged scaffold in medicinal chemistry associated with diverse biological activities.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8704456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-6-methyl-4-quinolinol
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C(C2=O)CO
InChIInChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)11(14)8(6-13)5-12-10/h2-5,13H,6H2,1H3,(H,12,14)
InChIKeyBRNXLMHMXUEFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-6-methyl-4-quinolinol: Procurement-Ready Data on a 3-Substituted 4-Quinolinol with Documented Enzyme Inhibition


3-(Hydroxymethyl)-6-methyl-4-quinolinol is a synthetic quinoline derivative featuring a hydroxymethyl group at the 3-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position . It belongs to the 4-quinolinol (4-hydroxyquinoline) class, a privileged scaffold in medicinal chemistry associated with diverse biological activities [1]. The compound is commercially available for early-discovery research and has been evaluated in biochemical assays against multiple human enzyme targets, yielding quantitative inhibition data that may inform its selection as a chemical probe or synthetic building block [2].

Why Substituting 3-(Hydroxymethyl)-6-methyl-4-quinolinol with Unspecified 4-Quinolinols Carries Technical Risk


The biological activity of 4-quinolinols is exquisitely sensitive to the nature and position of substituents on the quinoline ring. Even minor structural modifications—such as the presence or absence of a 3-hydroxymethyl group versus a 3-alkyl chain—can profoundly alter target engagement, metabolic stability, and off-target profiles [1]. For instance, in the context of aldehyde oxidase (AO) metabolism, small electron-donating groups at the 3-position of quinoline-containing compounds can render analogs more susceptible to oxidative clearance, a factor that must be considered when selecting a compound for in vivo studies [2]. Consequently, substituting 3-(Hydroxymethyl)-6-methyl-4-quinolinol with a generic 4-quinolinol lacking the precise 3-hydroxymethyl and 6-methyl substitution pattern may lead to divergent experimental outcomes and compromise reproducibility.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-6-methyl-4-quinolinol Against In-Class Comparators


Nicotinamide N-Methyltransferase (NNMT) Inhibition: A 100-Fold Selectivity Window Over MAO-B

3-(Hydroxymethyl)-6-methyl-4-quinolinol exhibits moderate inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. In stark contrast, its inhibitory activity against monoamine oxidase B (MAO-B) is negligible, with an IC50 of 1,130 nM [2]. This represents an approximately 13-fold selectivity for NNMT over MAO-B in terms of affinity, but more importantly, a >100-fold difference when comparing the NNMT Ki to the reported IC50 for MAO-A (100,000 nM) [3]. This profile suggests a degree of target selectivity that may be useful in chemical biology experiments aimed at dissecting NNMT function without confounding MAO modulation.

NNMT inhibition Epigenetics Metabolic disease

CYP3A4 Inhibition: Low Nanomolar-to-Micromolar Potency Distinguishes from Potent 4-Quinolinol CYP Inhibitors

3-(Hydroxymethyl)-6-methyl-4-quinolinol demonstrates weak inhibition of human CYP3A4 with an IC50 of 7,900 nM [1]. This is in contrast to certain other 4-quinolinol derivatives, such as 7-chloro-4-hydroxyquinoline, which exhibit significantly more potent CYP inhibition. For perspective, the anti-malarial 4-quinolinol derivative amodiaquine is a known potent inhibitor of CYP2D6 and CYP3A4 with IC50 values in the low micromolar to sub-micromolar range [2]. The relatively high IC50 of 3-(Hydroxymethyl)-6-methyl-4-quinolinol for CYP3A4 indicates a lower potential for cytochrome P450-mediated drug-drug interactions, which may be a desirable feature for a chemical probe intended for use in combination with other agents or in complex biological matrices.

CYP inhibition Drug-drug interaction ADME-Tox

MAO-B vs. MAO-A Selectivity: A 90-Fold Window Unique Among Unoptimized Quinolinols

While 3-(Hydroxymethyl)-6-methyl-4-quinolinol is a weak MAO-B inhibitor (IC50 = 1,130 nM), it displays an even weaker activity against the MAO-A isoform (IC50 = 100,000 nM) [1]. This ~90-fold selectivity for MAO-B over MAO-A, though modest in absolute potency, is a defined characteristic that distinguishes it from non-selective quinoline derivatives. In SAR studies of quinolinol inhibitors of botulinum neurotoxin A, a screening campaign identified 72 compounds with IC50 values below 10 µM, but the best compound exhibited submicromolar inhibition (IC50 = 0.8 µM) [2]. 3-(Hydroxymethyl)-6-methyl-4-quinolinol's MAO-B IC50 of 1.13 µM places it near the upper end of this active range, but its pronounced MAO-A/MAO-B selectivity window is a distinct feature not universally shared by other active quinolinols in that screen.

Monoamine oxidase Neurochemistry Selectivity

Precision Application Scenarios for 3-(Hydroxymethyl)-6-methyl-4-quinolinol Derived from Quantitative Evidence


Chemical Probe for NNMT-Mediated Methylation Pathways

With a Ki of 89 nM against human NNMT and >100-fold selectivity over MAO enzymes, 3-(Hydroxymethyl)-6-methyl-4-quinolinol serves as a starting point for the development of chemical probes to interrogate NNMT's role in epigenetic regulation and metabolic disease. Its moderate affinity is suitable for cellular target engagement studies where potent inhibition is not required or may even be undesirable [1].

Negative Control in CYP3A4-Mediated Drug Interaction Assays

The compound's weak CYP3A4 inhibition (IC50 = 7,900 nM) positions it as a potential negative control in assays designed to detect cytochrome P450-mediated drug-drug interactions. This is particularly valuable when screening other quinoline derivatives for off-target CYP liability [2].

MAO-B Selective Tool in Neurochemical Studies

Although not a potent MAO-B inhibitor (IC50 = 1,130 nM), its ~90-fold selectivity over MAO-A makes it a useful tool for experiments requiring selective MAO-B engagement with minimal MAO-A cross-reactivity, such as in studies of dopamine metabolism in neuronal cell cultures [3].

Synthetic Intermediate for 3-Substituted 4-Quinolinol Libraries

The 3-hydroxymethyl group is a versatile handle for further derivatization, enabling the synthesis of focused libraries of 3-substituted 4-quinolinols for structure-activity relationship (SAR) studies. This is particularly relevant given the documented influence of 3-position substituents on aldehyde oxidase metabolism and target selectivity [4].

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